3-Bromobenzanthrone
Overview
Description
3-Bromobenzanthrone, also known as 3-bromobenz (d,e)anthracen-7-one, is a chemical compound with the molecular formula C17H9BrO . It is used as an intermediate for dye reduction of gray 3T and reduction of olive green B .
Synthesis Analysis
New fluorophores based on disubstituted benzanthrone derivatives were designed starting from 9-nitro-3-bromobenzanthrone with nucleophilic substitution of the bromine atom with some secondary cyclic amines . This reaction is positively affected by the presence of a nitro group in comparison with 3-bromobenzanthrone .
Molecular Structure Analysis
The molecular structure of 3-Bromobenzanthrone can be represented by the IUPAC Standard InChI: InChI=1S/C17H9BrO/c18-15-9-8-11-10-4-1-2-5-12 (10)17 (19)14-7-3-6-13 (15)16 (11)14/h1-9H .
Chemical Reactions Analysis
3-Bromobenzanthrone is involved in various chemical reactions. For instance, it has been found that the reaction of 3-bromobenzanthrone with secondary cyclic amines is positively affected by the presence of a nitro group .
Physical And Chemical Properties Analysis
3-Bromobenzanthrone has a molar mass of 309.157 g/mol. It has a density of 1.584 g/cm³, a boiling point of 483°C at 760 mmHg, and a flashing point of 136.3°C. Its vapor pressure is 1.74E-09mmHg at 25°C, and it has a refractive index of 1.749 .
Scientific Research Applications
Monitoring Exposure in the Dyestuff Industry :
- Application : A sensitive method was developed for monitoring exposure to 3-BBA among industrial dyestuff workers, utilizing its fluorescence properties. The method allows for the measurement of trace quantities in biological specimens like urine and serum, which is crucial for occupational health and safety (Singh et al., 2002).
Enhancement of Metabolite Elimination :
- Application : A study on guinea pigs demonstrated that oral supplementation of ascorbic acid significantly increased the urinary elimination of 3-BBA metabolites. This finding suggests potential therapeutic applications in mitigating the toxicity of 3-BBA (Singh et al., 2004).
Effects on Hepatic Xenobiotic Metabolism and Oxidative Stress :
- Application : Research indicates that 3-BBA can cause significant changes in hepatic xenobiotic metabolism and the antioxidative defense system in guinea pigs, suggesting the need for careful monitoring and possibly preventive measures for workers exposed to this compound (Singh et al., 2003).
Study of Urinary Metabolites :
- Application : The urinary metabolites of 3-BBA in rats and guinea pigs have been profiled, providing insights into its metabolism and potential toxic effects. This research is crucial for understanding the full impact of 3-BBA on biological systems and for developing appropriate safety protocols (Singh et al., 2004).
Nucleophilic Substitution Reactions :
- Application : Studies on the nucleophilic substitution reactions of 3-Bromobenzanthrone have provided valuable information on its chemical behavior and potential applications in synthesizing various compounds, which is essential for its industrial use in dye manufacturing (Vaidyanathan & Seshadri, 1984).
Safety And Hazards
Future Directions
The future directions of 3-Bromobenzanthrone research are promising. The compound’s intense absorption and pronounced luminescent properties make it a potential candidate for extensive application in optoelectronics . Further studies are needed to explore its potential applications and to fully understand its mechanism of action.
properties
IUPAC Name |
3-bromobenzo[b]phenalen-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrO/c18-15-9-8-11-10-4-1-2-5-12(10)17(19)14-7-3-6-13(15)16(11)14/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVECFEIAZAKUNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C(C=C3)Br)C=CC=C4C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058860 | |
Record name | 7H-Benz[de]anthracen-7-one, 3-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromobenzanthrone | |
CAS RN |
81-96-9 | |
Record name | 3-Bromobenzanthrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromobenzanthrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromobenzanthrone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13976 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7H-Benz[de]anthracen-7-one, 3-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 7H-Benz[de]anthracen-7-one, 3-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromobenz[de]anthracen-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.265 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-BROMOBENZANTHRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DH9916FNO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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